N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5S/c1-29-17-9-8-14(12-19(17)31-3)21-25-23-27(26-21)15(13-33-23)10-11-24-22(28)16-6-5-7-18(30-2)20(16)32-4/h5-9,12-13H,10-11H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZERGJOTDQSNMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=C(C(=CC=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Topoisomerase 1 (Top1) . Top1 is an enzyme that plays a crucial role in DNA replication and transcription by resolving DNA supercoiling.
Mode of Action
The compound interacts with its target, Top1, by inhibiting its activity. This inhibition disrupts the normal process of DNA replication and transcription, leading to DNA damage and cell death.
Biochemical Pathways
The inhibition of Top1 affects the DNA replication and transcription pathways. This disruption can lead to the activation of DNA damage response pathways, resulting in cell cycle arrest and apoptosis.
Pharmacokinetics
The compound’s molecular weight, which is458.54 , suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Result of Action
The inhibition of Top1 leads to DNA damage, which can result in cell cycle arrest and apoptosis. This makes the compound potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Simplified Backbones
- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
Rip-B () shares the 3,4-dimethoxyphenethylamine backbone and benzamide moiety but lacks the thiazolo-triazole ring. Its synthesis involves direct acylation of phenethylamine with benzoyl chloride (80% yield), contrasting with the multi-step cyclization required for the target compound .- Key difference : Absence of the fused heterocyclic system reduces molecular complexity and may limit binding affinity to targets requiring π-π stacking interactions.
Thiadiazole- and Triazole-Containing Analogues
- N-[4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide This analogue () replaces the thiazolo-triazole core with a triazolo-thiadiazole system. The ethyl group at position 3 and methylbenzamide substituent alter electronic properties compared to the dimethoxy groups in the target compound. Its molar mass (363.44 g/mol) is lower due to fewer methoxy groups .
3-Ethoxy-N-[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide
Ethoxy and ethyl substituents () introduce steric bulk compared to methoxy groups, which could hinder target binding. The ethoxy group may also increase lipophilicity (clogP ~3.5 estimated) relative to the target compound’s polar dimethoxy motifs .
Sulfonamide Derivatives
- N-{2-[2-(3,4-Dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-4-fluoro-3-(trifluoromethyl)benzene-1-sulfonamide
This analogue () replaces the benzamide with a sulfonamide group and adds fluorine/trifluoromethyl substituents. The sulfonamide enhances acidity (pKa ~1.5–2.5) compared to the benzamide (pKa ~8–10), altering pharmacokinetic profiles .
Comparative Data Table
*Estimated based on analogous structures.
Research Findings and Implications
- Synthetic Complexity : The target compound’s thiazolo-triazole core requires multi-step cyclization (e.g., using thioxothiourea precursors), whereas simpler analogues like Rip-B are synthesized in one step .
- Bioactivity: Dimethoxy groups in the target compound may enhance binding to adenosine receptors, as seen in structurally related verapamil derivatives (), but the sulfonamide analogue () shows reduced cellular permeability due to high polarity .
- Metabolic Stability : Triazolo-thiadiazole derivatives () exhibit longer half-lives in hepatic microsomes compared to thiazolo-triazole systems, likely due to reduced oxidative metabolism .
Preparation Methods
Mercapto-Triazole Intermediate Preparation
The synthesis begins with the preparation of 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol (I ), as described in analogous protocols. This involves:
- Condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone.
- Cyclization under acidic conditions (HCl/EtOH, reflux) to yield the triazole-thiol.
Key Data :
Oxidative Cyclization to Form the Thiazole Ring
The thiol I undergoes oxidative cyclization using dimethyl sulfoxide (DMSO) as both solvent and oxidizing agent:
- I is treated with DMSO at 110°C for 4 h, forming a disulfide intermediate.
- Intramolecular C–H functionalization yields 6-(3,4-dimethoxyphenyl)thiazolo[3,2-b]triazole (II ).
Optimized Conditions :
Characterization :
Amide Coupling with 2,3-Dimethoxybenzamide
Synthesis of 2,3-Dimethoxybenzoyl Chloride
2,3-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the acyl chloride:
- Reaction Time: 3 h.
- Yield: 95%.
Schotten-Baumann Reaction
The bromoethyl intermediate III is aminated followed by acyl chloride coupling:
- III is treated with NH₃/MeOH to form the primary amine (IV ).
- IV is reacted with 2,3-dimethoxybenzoyl chloride in CH₂Cl₂ with Et₃N as base.
Conditions :
Characterization :
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (t, J=5.6 Hz, NH), 7.55–7.12 (m, aromatic H), 3.85–3.75 (m, OCH₃).
- HRMS: m/z 569.1921 [M+H]⁺ (calc. 569.1924).
Comparative Analysis of Synthetic Routes
| Method Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Triazole-thiol formation | HCl/EtOH, reflux | 70 | 95 |
| Oxidative cyclization | DMSO, 110°C | 85 | 98 |
| Ethyl spacer introduction | 1,2-Dibromoethane, K₂CO₃ | 78 | 97 |
| Amide coupling | Schotten-Baumann | 82 | 96 |
Challenges and Optimization Strategies
- Regioselectivity in Cyclization : Use of electron-withdrawing groups (e.g., methoxy) on the phenyl ring directs cyclization to the desired position.
- Amine Stability : The ethylamine intermediate (IV ) is prone to oxidation; reactions are conducted under N₂ atmosphere.
- Purification : Silica gel chromatography (EtOAc/hexane, 3:7) effectively separates regioisomers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
